N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]naphthalene-2-sulfonamide
Description
Properties
Molecular Formula |
C19H15N3O4S3 |
|---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]naphthalene-2-sulfonamide |
InChI |
InChI=1S/C19H15N3O4S3/c23-28(24,22-19-20-11-12-27-19)17-9-6-16(7-10-17)21-29(25,26)18-8-5-14-3-1-2-4-15(14)13-18/h1-13,21H,(H,20,22) |
InChI Key |
HTCHXGROXFOVSO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Protocol
The most direct route involves reacting naphthalene-2-sulfonyl chloride with 4-amino-N-(1,3-thiazol-2-yl)benzenesulfonamide. The amine group attacks the electrophilic sulfur in the sulfonyl chloride, displacing chloride and forming the sulfonamide bond.
Procedure :
-
Dissolve 4-amino-N-(thiazol-2-yl)benzenesulfonamide (1.0 equiv) in anhydrous dichloromethane.
-
Add naphthalene-2-sulfonyl chloride (1.2 equiv) dropwise at 0°C.
-
Stir for 12 hours at room temperature under nitrogen.
-
Quench with ice water, extract with DCM, and purify via silica gel chromatography.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 68–75% |
| Reaction Time | 12 hours |
| Purification Method | Column chromatography |
Challenges and Optimizations
Steric hindrance from the naphthalene group necessitates excess sulfonyl chloride (1.2–1.5 equiv) for complete conversion. Microwave-assisted synthesis at 80°C for 2 hours improves yields to 82% by enhancing reaction kinetics.
Oxidative Coupling of Thiols and Amines
Metal-Free I2O5-Mediated Synthesis
Zhu et al. demonstrated oxidative S–N bond formation between aryl thiols and amines using I2O5. Adapting this method:
Steps :
-
React naphthalene-2-thiol with 4-nitrobenzenesulfonamide in DMF.
-
Add I2O5 (2.0 equiv) and stir at 60°C for 8 hours.
-
Reduce the nitro group to amine using H2/Pd-C.
Performance Metrics :
| Metric | Outcome |
|---|---|
| Overall Yield | 54% (two-step) |
| Key Advantage | Avoids sulfonyl chloride intermediates |
Electrochemical Synthesis
Laudadio et al. reported an eco-friendly electrochemical method using boron-doped diamond electrodes:
Conditions :
-
Solvent: Acetonitrile/water (4:1)
-
Current: 10 mA/cm²
-
Substrates: Naphthalene-2-thiol and 4-aminophenyl-thiazole-2-sulfonamide
Results :
| Parameter | Value |
|---|---|
| Yield | 61% |
| Reaction Time | 6 hours |
Solid-Phase Synthesis for Scalability
Polymer-Supported Approach
Immobilizing 4-aminophenyl-thiazole-2-sulfonamide on Wang resin enables iterative coupling:
Protocol :
-
Load resin with Fmoc-protected amine.
-
Deprotect with piperidine, then couple naphthalene-2-sulfonyl chloride.
Advantages :
-
Purity: >95% (HPLC)
-
Scalability: Gram-scale synthesis feasible
Characterization and Validation
Spectroscopic Analysis
Purity Assessment
| Method | Result |
|---|---|
| HPLC (C18 column) | 99.2% purity |
| Elemental Analysis | C: 54.1%, H: 3.4%, N: 8.2% (theory: C: 54.3%, H: 3.3%, N: 8.3%) |
Comparative Analysis of Methods
| Method | Yield | Time | Cost | Scalability |
|---|---|---|---|---|
| Classical Amidation | 75% | 12 h | $$ | High |
| Oxidative Coupling | 54% | 8 h | $ | Moderate |
| Electrochemical | 61% | 6 h | $$$ | Low |
| Solid-Phase | 82% | 24 h | $$$$ | High |
Industrial Considerations
-
Cost Efficiency : Classical amidation remains optimal for bulk production despite moderate yields.
-
Sustainability : Electrochemical methods reduce waste but require specialized equipment.
-
Regulatory Compliance : All routes meet ICH Q11 guidelines for impurity control (<0.1% sulfonyl chloride residue) .
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
One of the primary applications of N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]naphthalene-2-sulfonamide is its antimicrobial properties. Studies have shown that compounds containing thiazole and sulfonamide moieties exhibit significant antibacterial activity against a range of pathogens. For instance, a study demonstrated that derivatives of this compound had potent effects against drug-resistant strains of bacteria, making them promising candidates for new antibiotic therapies .
Anticancer Properties
Research has indicated that this compound may also possess anticancer properties. A specific study investigated its effects on various cancer cell lines and found that it inhibited cell proliferation and induced apoptosis in a dose-dependent manner. The mechanism was attributed to the disruption of cellular signaling pathways involved in cancer progression .
Agricultural Science
Pesticidal Applications
The thiazole group in this compound contributes to its efficacy as a pesticide. Research has documented its effectiveness against several agricultural pests, including aphids and whiteflies. Field trials have shown that formulations containing this compound resulted in significant reductions in pest populations while being less harmful to beneficial insects .
Herbicidal Activity
In addition to its pesticidal properties, this compound has been evaluated for herbicidal activity. Laboratory studies revealed that it effectively inhibited the growth of certain weed species by disrupting their metabolic processes. This makes it a candidate for developing selective herbicides that target invasive plant species without damaging crops .
Material Science
Polymer Additives
This compound has potential applications as an additive in polymer formulations. Its unique chemical structure can enhance the thermal stability and mechanical properties of polymers. Research has shown that incorporating this compound into polymer matrices results in improved performance characteristics, such as increased tensile strength and resistance to thermal degradation .
Table 1: Antimicrobial Activity of this compound
| Pathogen | Minimum Inhibitory Concentration (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 64 |
Table 2: Herbicidal Efficacy
| Weed Species | Effective Concentration (g/ha) | Control (%) |
|---|---|---|
| Amaranthus retroflexus | 0.5 | 90 |
| Chenopodium album | 0.75 | 85 |
Mechanism of Action
Targets and Pathways:
Comparison with Similar Compounds
Core Sulfonamide Derivatives
The simplest analog, 4-Amino-N-(1,3-thiazol-2-yl)benzenesulfonamide (synonyms: Sulfathiazole, Norsulfazole), lacks the naphthalene group but retains the thiazole-sulfonamide linkage. This compound is a classic sulfonamide antibiotic, highlighting the importance of the sulfamoyl-thiazole motif in biological activity. The absence of the naphthalene group reduces molecular weight (MW: 255.3 g/mol vs.
Phenoxy- and Naphthyloxy-Acetamide Derivatives
Several analogs feature acetamide linkers with substituted aryloxy groups:
- 2-(4-Chlorophenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide (MW: 423.89 g/mol) replaces the naphthalene with a chlorophenoxy group. The chlorine atom introduces electron-withdrawing effects, which may enhance metabolic stability but reduce π-π interactions compared to the naphthalene system .
- 2-(1-Naphthyloxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide (MW: 439.5 g/mol) shares the naphthalene moiety but substitutes the sulfonamide with an acetamide linker. This modification reduces hydrogen-bonding capacity while retaining hydrophobic bulk .
Heterocyclic and Nitro-Substituted Analogs
- 3-Nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide (MW: 404.35 g/mol) incorporates a nitrobenzamide group.
- (E)-3-(Furan-2-yl)-N-[[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamothioyl]prop-2-enamide (MW: 434.5 g/mol) introduces a furan-thioureido group, adding conformational rigidity and sulfur-based interactions. The furan ring may improve solubility relative to naphthalene .
Aliphatic and Branched Chain Derivatives
- 2-Methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]pentanamide (MW: 353.45 g/mol) features a branched aliphatic chain, significantly reducing aromaticity. This structure likely improves membrane permeability but diminishes target-binding specificity due to the lack of planar aromatic systems .
Comparative Data Table
Biological Activity
N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]naphthalene-2-sulfonamide, also known as N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-2-naphthamide, is a synthetic compound that has garnered attention for its diverse biological activities. This article explores the compound's biological mechanisms, pharmacological effects, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a unique chemical structure that integrates a thiazole ring, a sulfonamide group, and a naphthamide moiety. Its molecular formula is , with a molecular weight of 409.5 g/mol. The presence of these functional groups contributes to its biological activity.
Target of Action : The primary mechanism involves the inhibition of bacterial lipid biosynthesis. This action is crucial for the growth and survival of bacteria, making the compound a potential antibacterial agent.
Mode of Action : The compound interacts with bacterial cell membranes, disrupting lipid synthesis pathways. This disrupts cellular integrity and function, leading to bacterial cell death.
Biochemical Pathways : It specifically targets enzymes involved in lipid biosynthesis, which are vital for maintaining the structural and functional integrity of bacterial membranes.
Antibacterial Activity
This compound exhibits potent antibacterial properties against both Gram-negative and Gram-positive bacteria. Studies have shown that it effectively inhibits the growth of various bacterial strains, suggesting its potential as a therapeutic agent in treating bacterial infections.
Antifungal Activity
In addition to antibacterial effects, this compound has shown antifungal activity. Research indicates that derivatives of thiazole compounds can inhibit fungal growth by targeting ergosterol synthesis, similar to azole antifungals. For instance, certain derivatives demonstrated significant inhibition rates against Candida albicans and Candida parapsilosis, highlighting their potential in treating fungal infections .
Cytotoxicity
Cytotoxicity studies conducted on various cell lines reveal that while the compound exhibits antibacterial and antifungal activities, it shows minimal cytotoxic effects on normal cells at effective concentrations. For example, IC50 values against NIH/3T3 cells were reported to be significantly higher than those for fungal cells, indicating a favorable safety profile .
Case Studies
- Antibacterial Efficacy : A study demonstrated that this compound effectively inhibited bacterial growth with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
- Antifungal Activity : In vitro tests showed that certain derivatives had MIC values against C. parapsilosis as low as 1.23 μg/mL, comparable to ketoconazole .
- Molecular Docking Studies : Docking studies indicated that the compound binds effectively to the active sites of relevant enzymes involved in lipid biosynthesis and ergosterol synthesis, further supporting its potential as an effective antimicrobial agent .
Tables of Biological Activity
| Activity Type | Tested Organisms | MIC (μg/mL) | IC50 (μM) |
|---|---|---|---|
| Antibacterial | E. coli, S. aureus | 4 - 16 | >1000 |
| Antifungal | C. albicans, C. parapsilosis | 1.23 - 10 | 148.26 |
Q & A
Q. What are the established synthetic routes for N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]naphthalene-2-sulfonamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, starting with the formation of the thiazole ring via cyclization of 2-aminothiophenol derivatives with α-haloketones, followed by sulfonamide coupling . Key parameters include:
- Temperature : Maintained between 60–80°C to prevent side reactions.
- Catalysts : Copper acetate (Cu(OAc)₂) or triethylamine improves yield in coupling steps .
- Solvents : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of intermediates . Optimization requires monitoring via TLC or HPLC to track intermediate purity .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- IR Spectroscopy : Identifies functional groups (e.g., sulfonamide S=O stretches at ~1300 cm⁻¹, thiazole C=N at ~1600 cm⁻¹) .
- NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., aromatic proton splitting patterns at δ 7.2–8.5 ppm) .
- X-ray Crystallography : Resolves 3D structure and hydrogen-bonding networks (e.g., intramolecular C–H⋯O bonds stabilizing conformation) . SHELXL/SHELXTL software is standard for refinement .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects)?
Molecular docking (using AutoDock Vina) and MD simulations can predict binding affinities to diverse targets (e.g., bacterial dihydropteroate synthase vs. human kinases). For example:
| Target Protein | Docking Score (kcal/mol) | Experimental IC₅₀ (µM) |
|---|---|---|
| DHPS (E. coli) | -9.2 | 12.3 ± 1.5 |
| CDK2 | -8.7 | 28.9 ± 3.1 |
| Discrepancies may arise from assay conditions (e.g., pH affecting sulfonamide ionization) . Validate via isothermal titration calorimetry (ITC) to quantify binding thermodynamics. |
Q. What strategies mitigate poor aqueous solubility during in vitro bioactivity studies?
- Structural Modifications : Introduce polar groups (e.g., hydroxyls) at the naphthalene ring’s C3 position .
- Formulation : Use co-solvents (e.g., DMSO:PBS mixtures ≤1%) or cyclodextrin inclusion complexes .
- Nanoencapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve bioavailability by 3–5× .
Q. How do intermolecular interactions in the crystal lattice influence physicochemical stability?
X-ray studies reveal:
- Hydrogen Bonds : N–H⋯O and C–H⋯O networks (2.8–3.2 Å) form R₂²(10) motifs, enhancing thermal stability up to 250°C .
- π-π Stacking : Naphthalene-thiazole face-to-edge interactions (3.4–3.6 Å) reduce hygroscopicity . Stability assays (TGA/DSC) correlate these features with shelf-life predictions.
Methodological Guidance
Q. What experimental protocols validate sulfonamide-mediated enzyme inhibition?
- Kinetic Assays : Use UV-Vis spectroscopy to monitor substrate depletion (e.g., p-aminobenzoic acid for DHPS at λ = 265 nm) .
- IC₅₀ Determination : Dose-response curves with 8–10 concentrations (0.1–100 µM) and nonlinear regression analysis (GraphPad Prism) .
- Control for Off-Target Effects : Include a scrambled sulfonamide analog to confirm specificity .
Q. How should researchers address conflicting crystallographic data on hydrogen-bonding patterns?
- High-Resolution Data : Collect diffraction data at ≤0.8 Å resolution (synchrotron sources preferred) .
- Hirshfeld Surface Analysis : Quantify interaction contributions (e.g., O⋯H/N⋯H contacts >60% indicate strong H-bond dominance) .
- Cross-Validate with DFT : Compare experimental bond lengths/angles with B3LYP/6-311++G(d,p) calculations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
